Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate
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Overview
Description
Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate is an organic compound with the molecular formula C14H17NO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzoate ester linked to a formylamino group and a methyl-oxopentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate typically involves a multi-step process. One common method includes the formylation of an amino benzoate derivative, followed by esterification. The reaction conditions often require the use of organic solvents such as ethanol or methanol, and catalysts like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reactants and solvents used .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the formyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or formylamino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert various effects. The exact pathways and targets are still under investigation, but they are believed to involve key enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(formylamino)benzoate
- Methyl 2-formamidobenzoate
- Methyl formyl anthranilate
Uniqueness
Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
methyl 2-(3-formamido-3-methyl-2-oxopentyl)benzoate |
InChI |
InChI=1S/C15H19NO4/c1-4-15(2,16-10-17)13(18)9-11-7-5-6-8-12(11)14(19)20-3/h5-8,10H,4,9H2,1-3H3,(H,16,17) |
InChI Key |
FSZPXBIZZQYCSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)CC1=CC=CC=C1C(=O)OC)NC=O |
Origin of Product |
United States |
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